molecular formula C15H20N2O4 B2454779 Ethyl 4-oxo-4-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butanoate CAS No. 2034249-14-2

Ethyl 4-oxo-4-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butanoate

Cat. No.: B2454779
CAS No.: 2034249-14-2
M. Wt: 292.335
InChI Key: VLCATJYLLBOEKH-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butanoate is a synthetic organic compound that features a pyrrolidine ring, a pyridine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-4-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butanoate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the pyrrolidine ring.

    Esterification: The final step involves the esterification of the butanoic acid derivative with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to modify the pyridine or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogenated compounds or organometallic reagents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 4-oxo-4-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings allow the compound to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-oxo-4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)butanoate: This compound features a similar ester and ketone functional group but has a different heterocyclic ring structure.

    4-(Pyrrolidin-1-yl)benzonitrile: This compound contains a pyrrolidine ring but differs in the presence of a benzonitrile group instead of a pyridine ring.

Uniqueness

Ethyl 4-oxo-4-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butanoate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to interact with a variety of molecular targets makes it a valuable compound in drug discovery and medicinal chemistry.

Properties

IUPAC Name

ethyl 4-oxo-4-(3-pyridin-4-yloxypyrrolidin-1-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-2-20-15(19)4-3-14(18)17-10-7-13(11-17)21-12-5-8-16-9-6-12/h5-6,8-9,13H,2-4,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCATJYLLBOEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(C1)OC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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